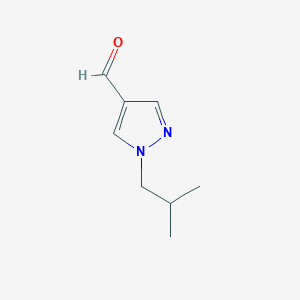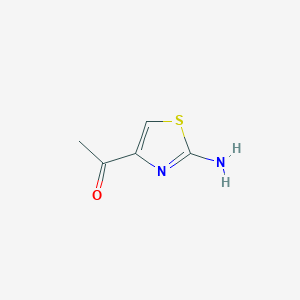
2,4-Dibromopyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromopyridin-3-amine is an organic compound with the molecular formula C5H4Br2N2. It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 4th positions, and an amino group is substituted at the 3rd position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity .
Applications De Recherche Scientifique
2,4-Dibromopyridin-3-amine is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is employed in the manufacture of agrochemicals and dyes
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromopyridin-3-amine typically involves the bromination of pyridin-3-amine. One common method includes dissolving 4-bromopyridin-3-amine in trifluoroacetic acid and adding N-bromosuccinimide under an ice bath. The reaction is stirred at 0°C for 24 hours to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The organic phase is washed with water and saturated sodium chloride, dried over anhydrous sodium sulfate, filtered, and concentrated. Column chromatography is used for purification .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dibromopyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly employed.
Major Products:
- Substitution reactions yield derivatives where bromine atoms are replaced by other functional groups.
- Coupling reactions produce biaryl compounds and other complex structures .
Mécanisme D'action
The mechanism of action of 2,4-Dibromopyridin-3-amine involves its ability to participate in various chemical reactions due to the presence of bromine atoms and an amino group. These functional groups allow it to interact with different molecular targets, facilitating the formation of new bonds and the modification of existing structures. The exact pathways depend on the specific reactions and conditions employed .
Comparaison Avec Des Composés Similaires
2,6-Dibromopyridine: Similar structure but with bromine atoms at the 2nd and 6th positions.
3,5-Dibromopyridine: Bromine atoms at the 3rd and 5th positions.
2,5-Dibromopyridine: Bromine atoms at the 2nd and 5th positions.
Uniqueness: 2,4-Dibromopyridin-3-amine is unique due to the specific positioning of the bromine atoms and the amino group, which imparts distinct reactivity and properties compared to its isomers. This makes it particularly valuable in certain synthetic applications where these specific functional groups are required .
Propriétés
IUPAC Name |
2,4-dibromopyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-3-1-2-9-5(7)4(3)8/h1-2H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDIANNJBNOJDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624547 |
Source


|
| Record name | 2,4-Dibromopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102249-45-6 |
Source


|
| Record name | 2,4-Dibromopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
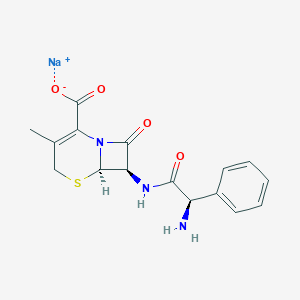


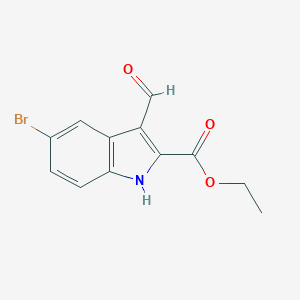

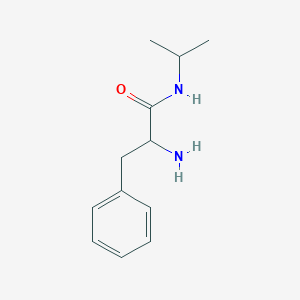


![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)
